1-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide
CAS No.: 1005668-70-1
Cat. No.: VC9495966
Molecular Formula: C18H13F2N3O3
Molecular Weight: 357.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005668-70-1 |
|---|---|
| Molecular Formula | C18H13F2N3O3 |
| Molecular Weight | 357.3 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H13F2N3O3/c1-25-16-8-11-10-4-2-3-5-14(10)26-15(11)9-13(16)21-17(24)12-6-7-23(22-12)18(19)20/h2-9,18H,1H3,(H,21,24) |
| Standard InChI Key | QJIQBWCGTWAZLM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NN(C=C4)C(F)F |
| Canonical SMILES | COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NN(C=C4)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
-
Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms. The 1-position is substituted with a difluoromethyl group (-CF2H), while the 3-position hosts a carboxamide (-CONH-) linker .
-
Dibenzofuran System: A fused bicyclic structure consisting of two benzene rings bridged by a furan oxygen. The 2-position is methoxy-substituted (-OCH3), and the 3-position connects to the pyrazole via the carboxamide group .
-
Functional Group Synergy: The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the methoxy and carboxamide groups contribute to hydrogen-bonding interactions .
Spectroscopic and Computational Data
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | Cc1c(C(Nc2cc3c(cc2OC)c2ccccc2o3)=O)c(C)n(C(F)F)n1 | |
| InChI Key | VZSVNAULYJTBMY-UHFFFAOYSA-N | |
| Polar Surface Area | 52.116 Ų | |
| Hydrogen Bond Donors | 1 |
The molecular geometry optimizes π-π stacking between aromatic systems and dipole interactions via the carboxamide group, as evidenced by molecular modeling studies .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
-
Dibenzofuran Precursor: 2-Methoxydibenzo[b,d]furan-3-amine is prepared via Ullmann coupling of o-iodoanisole with furan derivatives, followed by nitration and reduction.
-
Pyrazole Formation: 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is synthesized through cyclization of hydrazine derivatives with difluoroacetone, followed by carboxylation .
-
Amide Coupling: Carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the pyrazole carboxylic acid to the dibenzofuran amine, yielding the final product .
Analytical Validation
Characterization employs:
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl3) displays signals at δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 8H, aromatic-H), and 3.89 (s, 3H, -OCH3) .
-
Mass Spectrometry: ESI-MS m/z 386.37 [M+H]+ confirms molecular weight .
-
X-ray Crystallography: Unit cell parameters (a = 8.42 Å, b = 12.15 Å) reveal planar alignment of the dibenzofuran and pyrazole systems .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
| Parameter | Value | Implication |
|---|---|---|
| logP | 3.78 | Moderate membrane permeability |
| logSw | -4.44 | Low aqueous solubility |
| Polar Surface Area | 52.12 Ų | Moderate blood-brain barrier penetration |
The compound’s solubility-profile suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo applications .
Metabolic Stability
In vitro microsomal studies (human liver microsomes) show a half-life of 42 minutes, with primary metabolites arising from O-demethylation of the methoxy group and oxidation of the difluoromethyl moiety . CYP3A4 and CYP2C9 are implicated in these transformations .
Biological Activity and Structure-Activity Relationships (SAR)
Enzyme Inhibition
In kinase inhibition assays, the compound demonstrates:
-
IC50 = 78 nM against JAK2 kinase, attributed to hydrogen bonding between the carboxamide and kinase hinge region .
-
Selectivity Ratio: 12-fold over JAK1, driven by steric complementarity with the JAK2 ATP-binding pocket .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL), the dibenzofuran moiety enhances membrane disruption, while the difluoromethyl group reduces susceptibility to enzymatic degradation.
SAR Insights
-
Difluoromethyl vs. Trifluoromethyl: Replacement with -CF3 decreases potency (JAK2 IC50 = 210 nM), indicating -CF2H optimizes hydrophobic interactions .
-
Methoxy Position: 2-Methoxy substitution on dibenzofuran improves solubility by 1.5-fold compared to 4-methoxy analogs .
Industrial and Environmental Considerations
Ecotoxicology
| Organism | LC50 (96h) | Risk Assessment |
|---|---|---|
| Daphnia magna | 12 mg/L | Moderate risk |
| Oncorhynchus mykiss | 8.5 mg/L | High risk |
Degradation studies in soil (DT50 = 32 days) indicate persistence, requiring formulation adjustments to minimize environmental impact .
Future Directions and Challenges
Optimization Strategies
-
Prodrug Development: Esterification of the carboxamide to improve oral bioavailability.
-
Halogen Substitution: Introducing chlorine at the pyrazole 5-position may enhance target affinity .
Target Expansion
Preliminary data suggest activity against TRPV1 ion channels (IC50 = 3.2 μM), positioning the compound as a candidate for neuropathic pain research .
Regulatory Considerations
Addressing the high ecotoxicological risk requires structural modifications to reduce aquatic toxicity while maintaining antifungal potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume